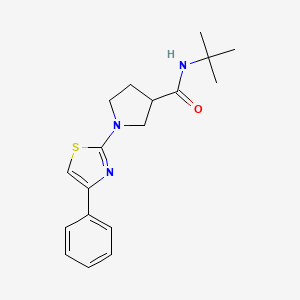![molecular formula C18H22BrN3O2 B15116467 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15116467.png)
5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a bromine atom at the 5-position of the pyrimidine ring and a piperidine moiety substituted with a 3-methoxyphenylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Attachment of the Piperidine Moiety: The piperidine ring, substituted with a 3-methoxyphenylmethyl group, can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine moiety.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a methoxide ion would yield a methoxy-substituted pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxypyrimidine: Similar structure but lacks the piperidine moiety.
5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine: Chlorine atom instead of bromine.
5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine: Substitution at the 4-position of the phenyl ring.
Uniqueness
The uniqueness of 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H22BrN3O2 |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
5-bromo-2-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C18H22BrN3O2/c1-23-17-4-2-3-15(9-17)12-22-7-5-14(6-8-22)13-24-18-20-10-16(19)11-21-18/h2-4,9-11,14H,5-8,12-13H2,1H3 |
InChI-Schlüssel |
CZUBARHRXYKCQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)COC3=NC=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B15116390.png)
![3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-phenylurea](/img/structure/B15116398.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15116404.png)
![5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15116412.png)
![5-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B15116414.png)
![1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15116422.png)
![N-[(oxolan-2-yl)methyl]-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B15116432.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B15116446.png)
![2-Cyclopropyl-4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B15116453.png)
![N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116459.png)
![2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine](/img/structure/B15116461.png)

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15116476.png)
